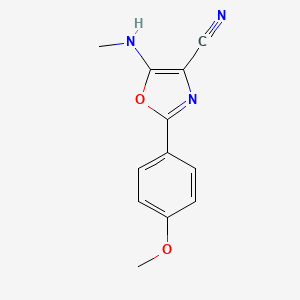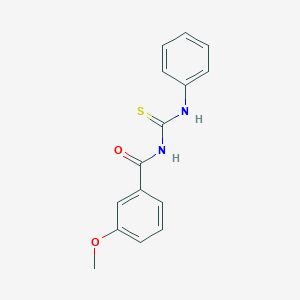
N-(anilinocarbonothioyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinocarbonothioyl)-3-methoxybenzamide, also known as ANIT, is a chemical compound that has been widely used in scientific research due to its unique properties. ANIT is a thioamide derivative of 3-methoxybenzamide, which is a common intermediate in the synthesis of various organic compounds. ANIT has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
N-(anilinocarbonothioyl)-3-methoxybenzamide induces liver toxicity and cholestasis by inhibiting the activity of bile salt export pump (BSEP), which is responsible for transporting bile acids from hepatocytes into bile canaliculi. N-(anilinocarbonothioyl)-3-methoxybenzamide binds to BSEP and disrupts its function, leading to the accumulation of bile acids in hepatocytes and the development of cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide also induces oxidative stress and inflammation, which contribute to liver injury.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is characterized by the accumulation of bile acids in hepatocytes, which can cause liver damage and inflammation. N-(anilinocarbonothioyl)-3-methoxybenzamide also induces oxidative stress and lipid peroxidation, which can further exacerbate liver injury. In addition, N-(anilinocarbonothioyl)-3-methoxybenzamide has been shown to affect the expression of various genes involved in liver function and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is a well-established model for studying liver injury and cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide is a relatively simple and inexpensive compound that can be easily synthesized and used in laboratory experiments. However, N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is a reversible model, and the effects of N-(anilinocarbonothioyl)-3-methoxybenzamide on liver injury may differ from those of other cholestatic agents. Moreover, N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is not a perfect model for human liver disease, and caution should be taken when extrapolating the results to humans.
Orientations Futures
There are several future directions for research on N-(anilinocarbonothioyl)-3-methoxybenzamide. One area of interest is the development of new therapeutic agents for the treatment of cholestasis and liver injury. N-(anilinocarbonothioyl)-3-methoxybenzamide can be used as a model compound for screening potential drug candidates that target BSEP or other molecular targets involved in liver function and metabolism. Another area of interest is the study of the long-term effects of N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis on liver function and metabolism. This information could provide new insights into the pathogenesis of liver disease and the development of new therapeutic strategies. Finally, future studies could focus on the development of new animal models for studying liver injury and cholestasis that more closely mimic human disease.
Conclusion:
N-(anilinocarbonothioyl)-3-methoxybenzamide is a thioamide derivative of 3-methoxybenzamide that has been widely used in scientific research as a model compound for studying liver toxicity and cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is a well-established model for studying the pathogenesis of liver injury and the mechanisms of liver regeneration. N-(anilinocarbonothioyl)-3-methoxybenzamide binds to BSEP and disrupts its function, leading to the accumulation of bile acids in hepatocytes and the development of cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide also induces oxidative stress and inflammation, which contribute to liver injury. While N-(anilinocarbonothioyl)-3-methoxybenzamide has several advantages as a model compound, caution should be taken when extrapolating the results to humans. Future research on N-(anilinocarbonothioyl)-3-methoxybenzamide could focus on the development of new therapeutic agents, the study of long-term effects on liver function and metabolism, and the development of new animal models for studying liver injury and cholestasis.
Méthodes De Synthèse
N-(anilinocarbonothioyl)-3-methoxybenzamide can be synthesized by reacting aniline with carbon disulfide and chloroacetic acid, followed by condensation with 3-methoxybenzoyl chloride. The resulting compound is then purified by recrystallization to obtain N-(anilinocarbonothioyl)-3-methoxybenzamide in a high yield. The synthesis of N-(anilinocarbonothioyl)-3-methoxybenzamide is relatively simple and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
N-(anilinocarbonothioyl)-3-methoxybenzamide has been used extensively in scientific research as a model compound for studying liver toxicity and cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide-induced liver injury is a well-established model for studying the pathogenesis of cholestasis and liver damage. N-(anilinocarbonothioyl)-3-methoxybenzamide has also been used to study the role of bile acids in liver injury and the mechanisms of liver regeneration.
Propriétés
IUPAC Name |
3-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-9-5-6-11(10-13)14(18)17-15(20)16-12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOULDGPSYJOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)
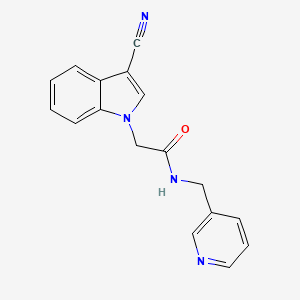


![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

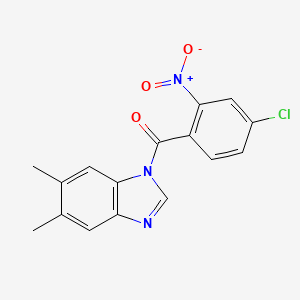
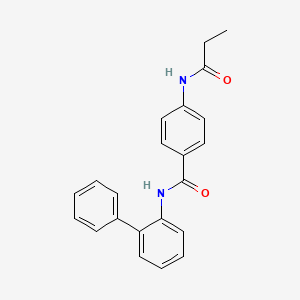

![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
